molecular formula C10H12N2O3 B13625858 6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one

6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one

Cat. No.: B13625858
M. Wt: 208.21 g/mol
InChI Key: LDNCDNIZMIDTEZ-UHFFFAOYSA-N
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Description

6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an amino group, a methoxymethyl group, and a benzo-oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazine ring can be reduced under specific conditions.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced forms of the oxazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one involves its interaction with specific molecular targets and pathways. The amino group and the oxazine ring play crucial roles in its bioactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl: Another oxazine derivative with similar structural features.

    6-Chloro-5-methoxypyridin-2-amine: A pyridine derivative with comparable functional groups.

Uniqueness

6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one stands out due to its unique combination of an amino group, a methoxymethyl group, and a benzo-oxazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

6-amino-4-(methoxymethyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H12N2O3/c1-14-6-12-8-4-7(11)2-3-9(8)15-5-10(12)13/h2-4H,5-6,11H2,1H3

InChI Key

LDNCDNIZMIDTEZ-UHFFFAOYSA-N

Canonical SMILES

COCN1C(=O)COC2=C1C=C(C=C2)N

Origin of Product

United States

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